molecular formula C21H17ClN2O3 B4880458 2-chloro-N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)benzamide

2-chloro-N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)benzamide

Cat. No.: B4880458
M. Wt: 380.8 g/mol
InChI Key: LHDDPMDJDDYWME-UHFFFAOYSA-N
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Description

2-chloro-N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxyphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Acylation: The initial step involves the acylation of 4-methoxyaniline with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to form 4-methoxy-N-(4-chlorobenzoyl)aniline.

    Coupling Reaction: The intermediate product is then subjected to a coupling reaction with 3-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of hydroxylated derivatives.

Scientific Research Applications

2-chloro-N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-cyano-4-[(4-methoxyphenyl)thio]phenyl)benzamide: Similar structure but with a cyano and thio group.

    4-chloro-N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)benzamide: Similar structure but with a different position of the chloro group.

Uniqueness

2-chloro-N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[3-[(4-methoxybenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-27-17-11-9-14(10-12-17)20(25)23-15-5-4-6-16(13-15)24-21(26)18-7-2-3-8-19(18)22/h2-13H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDDPMDJDDYWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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